molecular formula C11H15BrN2O3S B13009229 3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-ol

3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-ol

Cat. No.: B13009229
M. Wt: 335.22 g/mol
InChI Key: QDZHMOWPIVJZIT-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-ol is a chemical compound that belongs to the class of pyridines It is characterized by the presence of an azepane ring, a sulfonyl group, and a bromine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-ol typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Bromination of the Pyridine Ring: The bromine atom is introduced through bromination reactions, typically using bromine or N-bromosuccinimide (NBS) as the brominating agents.

    Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme functions and cellular pathways.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The bromine atom and hydroxyl group may also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Azepan-1-ylsulfonyl)-5-bromobenzoic acid
  • 3-(Azepan-1-ylsulfonyl)-N-(3-chlorobenzyl)benzamide

Uniqueness

3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-ol is unique due to the combination of its azepane ring, sulfonyl group, and brominated pyridine ring. This unique structure imparts specific chemical properties and biological activities that are distinct from other similar compounds.

Properties

Molecular Formula

C11H15BrN2O3S

Molecular Weight

335.22 g/mol

IUPAC Name

3-(azepan-1-ylsulfonyl)-5-bromo-1H-pyridin-4-one

InChI

InChI=1S/C11H15BrN2O3S/c12-9-7-13-8-10(11(9)15)18(16,17)14-5-3-1-2-4-6-14/h7-8H,1-6H2,(H,13,15)

InChI Key

QDZHMOWPIVJZIT-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CNC=C(C2=O)Br

Origin of Product

United States

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